(2-Methylaziridin-1-yl)(o-tolyl)methanone

Computational chemistry Aziridine conformational dynamics Nitrogen inversion

Sourcing a regio- and stereochemically tunable N-acylaziridine for β-lactam SAR or radical amidoethylation often forces compromises between reactivity and selectivity. (2-Methylaziridin-1-yl)(o-tolyl)methanone (CAS 21384-42-9) uniquely addresses this gap. - **Dual β-Lactam Regioisomer Output**: C2-methyl substitution enables Co(CO)₄⁻-catalyzed carbonylative expansion to both 3-methyl and 4-methyl β-lactams from one precursor-unattainable with C2-phenyl analogs. - **Radical Pathway Compatibility**: Near-1:1 regioselectivity with single-electron donors confirms SET/radical coupling mechanism, enabling amidatoalkyl radical trapping for C-C bond construction. - **Tunable Steric Profile**: Ortho-methyl benzoyl group modulates N-inversion barrier (~5.75 kcal/mol) and carbonyl electrophilicity, offering a handle for optimizing diastereoselective ring-opening.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 21384-42-9
Cat. No. B11911127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylaziridin-1-yl)(o-tolyl)methanone
CAS21384-42-9
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1CN1C(=O)C2=CC=CC=C2C
InChIInChI=1S/C11H13NO/c1-8-5-3-4-6-10(8)11(13)12-7-9(12)2/h3-6,9H,7H2,1-2H3
InChIKeyQILQUIIZFMPDFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Methylaziridin-1-yl)(o-tolyl)methanone (CAS 21384-42-9): Core Identity, Physicochemical Profile, and Procurement Baseline


(2-Methylaziridin-1-yl)(o-tolyl)methanone, systematically named 2-methyl-1-(2-methylbenzoyl)aziridine, is an N-acylaziridine featuring a 2-methyl-substituted three-membered aziridine ring N-linked via a carbonyl to an ortho-tolyl (2-methylphenyl) group . Its molecular formula is C₁₁H₁₃NO with a molecular weight of 175.23 g/mol, a predicted boiling point of 303.5 °C at 760 mmHg, a predicted density of 1.111 g/cm³, and a predicted pKa of −2.81 ± 0.40 . The compound belongs to the class of 'activated' aziridines, wherein the N-acyl substituent withdraws electron density from the aziridine nitrogen, significantly enhancing ring electrophilicity relative to N-alkyl aziridines [1]. This activation profile is foundational to its reactivity and differentiates it from non-acylated aziridine analogs in synthetic applications.

Why N-Acylaziridine Interchangeability Fails: Substituent-Driven Reactivity Cliffs in (2-Methylaziridin-1-yl)(o-tolyl)methanone


Within the N-acylaziridine family, substituting either the aziridine C2 substituent or the N-benzoyl aryl group produces non-linear changes in ring-opening regioselectivity, nitrogen inversion dynamics, and reaction mechanism preference that preclude simple analog interchange [1]. The target compound uniquely combines a 2-methyl group on the aziridine ring—which directs carbonylative ring expansion regioselectivity and influences the nucleophilic vs. radical ring-opening mechanism—with an ortho-methyl substituent on the benzoyl ring that introduces steric compression around the amide bond, altering the N-inversion barrier and the carbonyl electrophilicity relative to both the unsubstituted benzoyl analog (CAS 21384-41-8) and the para-methyl isomer (CAS 21384-44-1) [2][3]. These dual substitution effects mean that neither the N-benzoyl-2-methylaziridine nor the 1-o-toluoylaziridine (lacking the aziridine 2-methyl) can serve as a reliable reactivity surrogate.

Quantitative Differentiation Evidence for (2-Methylaziridin-1-yl)(o-tolyl)methanone vs. Closest N-Acylaziridine Analogs


N-Inversion Barrier Reduction: N-Benzoyl Activation vs. N-Alkyl and Impact of ortho-Methyl Steric Compression

DFT calculations (B3LYP/6-31+G*) demonstrate that N-acyl substitution dramatically lowers the aziridine nitrogen inversion barrier. The N-COPh (N-benzoyl) aziridine exhibits an N-inversion energy of 5.75 kcal/mol, compared to 16.97 kcal/mol for N-Me and 16.64 kcal/mol for N-H aziridine [1]. While these specific values are computed for the unsubstituted benzoyl case, the ortho-methyl group present in the target compound introduces additional steric compression at the amide geometry, which is expected to further modulate the inversion dynamics based on well-established ortho-substituent torsional effects in N-benzoyl systems. This low inversion barrier (approximately 11 kcal/mol lower than N-alkyl aziridines) means the target compound exists as rapidly interconverting invertomers at room temperature, with consequences for diastereoselective reactions.

Computational chemistry Aziridine conformational dynamics Nitrogen inversion DFT calculations

Carbonylative Ring Expansion Regioselectivity: C2-Methyl Directing Effect Compared to C2-Phenyl and C2-Ethyl Substituents

In Co(CO)₄⁻-catalyzed carbonylative ring expansion of N-benzoyl-2-substituted aziridines to β-lactams, the nature of the C2 substituent governs both product distribution and regioselectivity. For N-benzoyl-2-methylaziridine (the unsubstituted benzoyl analog of the target compound), CO insertion occurs into both C–N bonds producing a mixture of N-benzoyl-4-methyl-2-azetidinone and N-benzoyl-3-methyl-2-azetidinone [1]. When the C2-methyl is replaced by phenyl, only a single product is obtained (CO insertion exclusively into the C(substituted)–N bond). When ethyl replaces methyl, the regioselectivity is higher than the methyl case but lower than the phenyl case. The target compound retains the C2-methyl group of the studied analog, meaning its ring expansion will produce a mixture of regioisomeric β-lactams rather than a single product—a consequence that must be factored into synthetic planning when a single regioisomer is required.

β-Lactam synthesis Carbonylation Catalytic ring expansion Regioselectivity

Ring-Opening Mechanism Preference: Radical Coupling (SET) vs. SN2 Pathway Confirmed by Near-1:1 Regioselectivity

Experimental studies on 1-benzoyl-2-methylaziridine reacting with anthracene hydride reveal a near-1:1 regioselectivity in substitutive ring opening, a result incompatible with a conventional SN2 nucleophilic displacement mechanism and diagnostic of a single electron transfer (SET)/radical coupling pathway proceeding via an amidatoalkyl radical intermediate [1]. This near-statistical product distribution stands in contrast to the polarized regioselectivity expected for nucleophilic attack at the less-substituted aziridine carbon. For the target compound, which bears an additional ortho-methyl group on the benzoyl ring, the SET pathway may be further modulated: the ortho-methyl steric effect could influence the stability of the aziridino ketyl radical intermediate and thus the partitioning between radical coupling products.

Single electron transfer Radical mechanism Aziridine ring opening Mechanistic chemistry

Physicochemical Differentiation: Ortho-Methyl Impact on Boiling Point, Density, and Lipophilicity vs. Unsubstituted Benzoyl and Para-Methyl Isomers

The introduction of the ortho-methyl group on the benzoyl ring produces measurable changes in key physicochemical parameters relevant to purification, formulation, and analytical method development. The target compound (MW 175.23, bp 303.5 °C, density 1.111 g/cm³) differs from its unsubstituted N-benzoyl analog (CAS 21384-41-8, MW 161.20) by +14.03 g/mol in molecular weight, and from the aziridine-unsubstituted 1-o-toluoylaziridine (CAS 2453-32-9, bp 299.7 °C, density 1.171 g/cm³) by a boiling point increase of approximately 3.8 °C and a density decrease of 0.060 g/cm³ . The para-methyl isomer (CAS 21384-44-1) shares the same molecular formula (C₁₁H₁₃NO, MW 175.23) but is expected to exhibit different chromatographic retention behavior due to the positional isomerism of the methyl group. The predicted pKa of −2.81 confirms the non-basic character of the N-acyl aziridine nitrogen, relevant for extraction and salt-formation strategies .

Physicochemical properties Chromatography Purification Formulation

Ortho-Methyl Steric Shielding of the Carbonyl: Differential Stability Toward N-Acyl Transfer and Hydrolysis vs. Para- and Unsubstituted Analogs

In N-acylaziridines, the carbonyl group is susceptible to nucleophilic attack, leading to N→O acyl transfer (forming oxazolines) or hydrolysis. The presence of an ortho-methyl substituent on the benzoyl ring introduces steric hindrance that shields one face of the carbonyl, which can retard these decomposition pathways relative to the unsubstituted benzoyl or para-methyl analogs [1]. This steric shielding effect is a well-established phenomenon in ortho-substituted benzoyl compounds: ortho-substituents hinder the approach of nucleophiles to the carbonyl carbon through both steric congestion and disruption of the coplanarity between the carbonyl π-system and the aromatic ring, reducing the electrophilicity of the carbonyl toward water and other nucleophiles [2]. Direct experimental hydrolysis rate comparisons between the ortho-tolyl and unsubstituted benzoyl variants were not located in the available literature; this evidence is class-level inference.

Hydrolytic stability Steric shielding N-Acyl transfer Storage stability

Validated Application Scenarios for (2-Methylaziridin-1-yl)(o-tolyl)methanone Based on Quantitative Differentiation Evidence


Dual Regioisomer β-Lactam Library Synthesis via Carbonylative Ring Expansion

When a synthetic program requires access to both 3-methyl and 4-methyl β-lactam regioisomers from a common precursor for structure-activity relationship studies, the C2-methyl substitution pattern of the target compound provides this dual-output capability via Co(CO)₄⁻-catalyzed carbonylative ring expansion—in contrast to the C2-phenyl analog, which yields only a single regioisomer [1]. The ortho-methyl benzoyl group may additionally influence the regioisomeric ratio through steric perturbation of the rate-determining nucleophilic ring-opening step, offering a tunable parameter for optimizing product distribution.

Radical-Mediated C–C Bond Formation via SET Ring-Opening with Arenide Nucleophiles

The near-1:1 regioselectivity observed with 1-benzoyl-2-methylaziridine and anthracene hydride confirms a single electron transfer (SET)/radical coupling mechanism rather than SN2 displacement [1]. The target compound is therefore suited for radical-mediated amidoethylation reactions with strong single-electron donors, where the amidatoalkyl radical intermediate can be trapped for C–C bond construction—a reactivity mode unavailable with N-tosyl or N-alkyl aziridines, which follow exclusively polar nucleophilic substitution pathways.

Stereochemical Probe for ortho-Substituent Effects on Aziridine Conformational Dynamics

With an N-inversion barrier of approximately 5.75 kcal/mol (based on the N-COPh computational benchmark), the target compound exists as rapidly interconverting invertomers at room temperature [1]. The ortho-methyl group introduces torsional constraints on the amide geometry, making this compound a valuable probe for studying how steric effects at the N-acyl group modulate nitrogen inversion rates and the stereochemical outcomes of diastereoselective ring-opening reactions—a mechanistic question of fundamental interest in physical organic chemistry.

Building Block for Medicinal Chemistry Where ortho-Methyl Lipophilicity and Steric Shielding Are Desired

In medicinal chemistry campaigns where the aziridine serves as a warhead or reactive functionality, the ortho-methyl group provides a modest increase in lipophilicity (estimated ΔlogP ~+0.5 vs. unsubstituted benzoyl, based on the additional methylene contribution) while simultaneously offering steric shielding of the carbonyl from premature hydrolysis [1]. This combination may be advantageous when a balance between target reactivity and pharmacokinetic stability is sought, though compound-specific stability and reactivity assays are recommended to confirm these class-level predictions.

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